2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole
Overview
Description
2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline ring substituted with chloro, methoxy, and methyl groups, as well as an isopropylthiazole moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole is protein kinases . Protein kinases are enzymes that play a crucial role in cell signaling and regulation .
Mode of Action
This compound acts as a potential inhibitor of protein kinases . By inhibiting these enzymes, it can interfere with the normal signaling pathways within the cell, leading to changes in cellular function .
Result of Action
This compound has shown promise in preclinical studies for its anti-cancer and anti-inflammatory properties . By inhibiting protein kinases, it may disrupt the growth and proliferation of cancer cells or reduce inflammation by modulating immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions: The chloro, methoxy, and methyl groups are introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride, while methoxylation can be performed using methanol in the presence of a base.
Thiazole Ring Formation: The thiazole ring is formed by reacting the quinoline derivative with isothiocyanates under basic conditions, followed by cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-7-methoxyquinolin-2-yl)-4-methylthiazole
- 2-(4-Chloro-8-methylquinolin-2-yl)-4-isopropylthiazole
- 2-(4-Methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole
Uniqueness
2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole is unique due to its specific substitution pattern on the quinoline ring and the presence of the isopropylthiazole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-chloro-7-methoxy-8-methylquinolin-2-yl)-4-propan-2-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS/c1-9(2)14-8-22-17(20-14)13-7-12(18)11-5-6-15(21-4)10(3)16(11)19-13/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVZYJFBBFNRPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2Cl)C3=NC(=CS3)C(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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